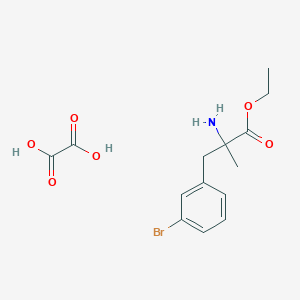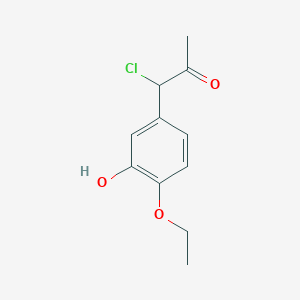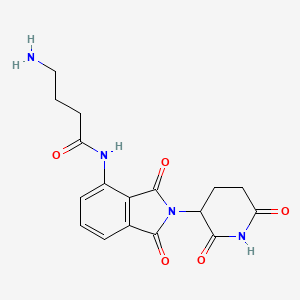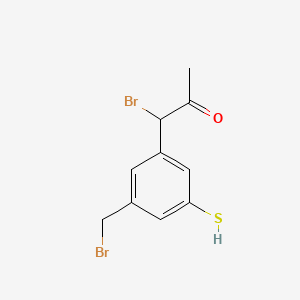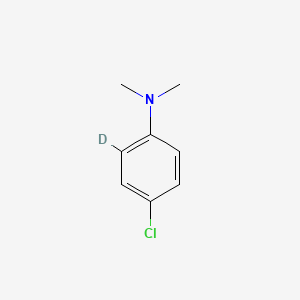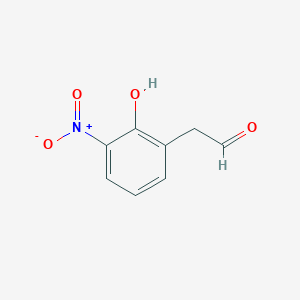
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is an organic compound with the molecular formula C8H7NO4 It is a derivative of benzeneacetaldehyde, characterized by the presence of a hydroxyl group and a nitro group on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde typically involves the nitration of 2-hydroxyacetophenone followed by oxidation. One common method includes:
Nitration: 2-Hydroxyacetophenone is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the hydroxyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as:
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acid chlorides.
Major Products Formed
Oxidation: 2-(2-Hydroxy-3-nitrophenyl)acetic acid.
Reduction: 2-(2-Hydroxy-3-aminophenyl)acetaldehyde.
Substitution: Various ethers and esters depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-3-nitrophenyl)acetaldehyde involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may influence oxidative stress pathways, modulate inflammatory responses, and affect cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Nitrophenyl)acetaldehyde: Similar structure but lacks the hydroxyl group.
2-(4-Hydroxy-3-nitrophenyl)acetaldehyde: Similar structure with the hydroxyl group at a different position.
Uniqueness
2-(2-Hydroxy-3-nitrophenyl)acetaldehyde is unique due to the specific positioning of the hydroxyl and nitro groups, which can influence its reactivity and biological activity. This unique structure allows for specific interactions with molecular targets and pathways, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C8H7NO4 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
2-(2-hydroxy-3-nitrophenyl)acetaldehyde |
InChI |
InChI=1S/C8H7NO4/c10-5-4-6-2-1-3-7(8(6)11)9(12)13/h1-3,5,11H,4H2 |
InChI-Schlüssel |
GEIBZYHLIQPJRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


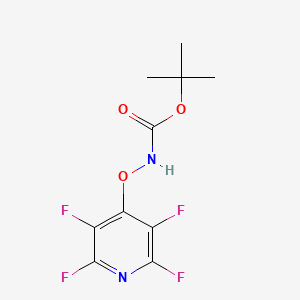
![1'-(4-Methoxybenzyl)-4,5-dihydro-2H-spiro[furan-3,3'-indolin]-2'-one](/img/structure/B14034878.png)
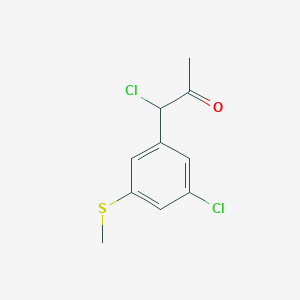
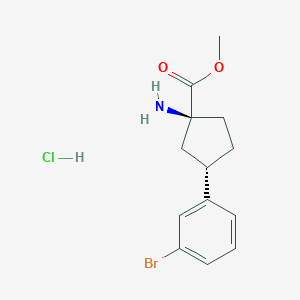
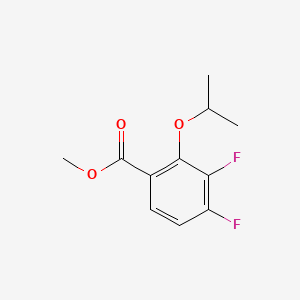
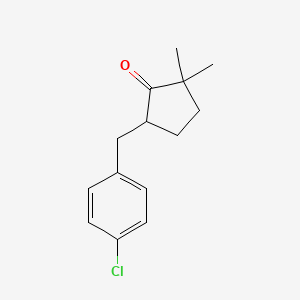
![methyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14034916.png)
![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B14034917.png)
![(S)-2-((1r,3R,5R,7S)-3-hydroxyadamantan-1-yl)-1-iminohexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B14034924.png)
